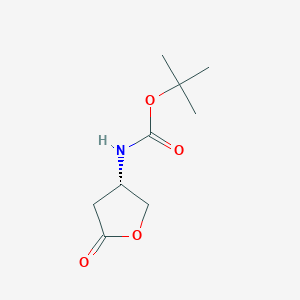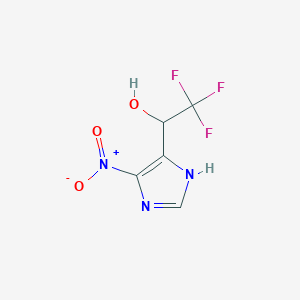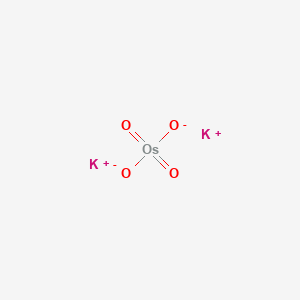
4-Bromo-3-methoxyphenol
Übersicht
Beschreibung
4-Bromo-3-methoxyphenol is often used as a raw material or intermediate in organic synthesis . It can be used to synthesize other organic compounds, such as medicines, dyes, and pesticides . As an antioxidant, it is also commonly used in the food industry .
Synthesis Analysis
The synthesis of 4-Bromo-3-methoxyphenol involves various chemical reactions. For instance, 4-(3-hydroxyphenoxy) benzoic acid was synthesized from 4-(3-methoxyphenoxy) benzoic acid by refluxing it with 48% hydrogen bromide in acetic acid .Molecular Structure Analysis
The molecular formula of 4-Bromo-3-methoxyphenol is C7H7BrO2 . It has a molecular weight of 203.03 . The InChI key is UYDZUCNMZXCLJI-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving 4-Bromo-3-methoxyphenol are complex and varied. For example, it can be used in the synthesis of other organic compounds .Physical And Chemical Properties Analysis
4-Bromo-3-methoxyphenol is a solid substance . It has a melting point of 75-78°C and a predicted boiling point of 279.3±20.0 °C . The predicted density is 1.585±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis of Bioactive Natural Products
4-Bromo-3-methoxyphenol: is a valuable building block in the synthesis of bioactive natural products. Its structure allows for the introduction of various functional groups, which can lead to the development of compounds with potential therapeutic effects, such as anti-tumor and anti-inflammatory properties .
Conducting Polymers
This compound plays a crucial role in the production of conducting polymers. These polymers are essential for creating materials that can conduct electricity, which are used in a variety of electronic devices .
Antioxidants
Due to its phenolic structure, 4-Bromo-3-methoxyphenol exhibits antioxidant properties. It can be used to protect materials from oxidative degradation, extending their shelf life and maintaining their quality .
Ultraviolet Absorbers
The compound is also used as an ultraviolet (UV) absorber. It can be incorporated into plastics, coatings, and adhesives to prevent UV-induced damage, thus enhancing the durability of these materials .
Flame Retardants
4-Bromo-3-methoxyphenol: contributes to the flame retardancy of materials. When added to plastics and other materials, it helps in reducing their flammability and increases resistance to fire .
Improvement of Material Properties
In the realm of material science, 4-Bromo-3-methoxyphenol is used to improve the thermal stability and flame resistance of various materials, including plastics and adhesives. This enhancement is crucial for applications that require materials to withstand high temperatures .
Each of these applications demonstrates the versatility and importance of 4-Bromo-3-methoxyphenol in scientific research and industrial applications. The compound’s ability to be functionalized makes it a valuable asset in the development of new materials and pharmaceuticals. <|\im_end|>
Safety and Hazards
4-Bromo-3-methoxyphenol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Wirkmechanismus
Target of Action
It’s known that brominated phenols can interact with various biological targets, including enzymes and receptors, influencing their function .
Mode of Action
Brominated phenols can act as inhibitors or activators of certain enzymes, depending on their structure and the specific enzyme involved . They may bind to the active site of the enzyme or interact with allosteric sites, altering the enzyme’s conformation and activity .
Biochemical Pathways
Methoxylated aromatic compounds (mac), which include 4-bromo-3-methoxyphenol, are known to be involved in various biochemical pathways, particularly in the degradation of lignin, the second most abundant biopolymer on earth .
Pharmacokinetics
For instance, its relatively low molecular weight (203.03 g/mol ) may facilitate absorption and distribution within the body.
Result of Action
Brominated phenols are known to have various biological effects, including antimicrobial, antiviral, and anticancer activities .
Action Environment
The action, efficacy, and stability of 4-Bromo-3-methoxyphenol can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, pH, and light exposure . Its efficacy could also be influenced by the presence of other substances in the environment, which could interact with the compound or its targets .
Eigenschaften
IUPAC Name |
4-bromo-3-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2/c1-10-7-4-5(9)2-3-6(7)8/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDZUCNMZXCLJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20324513 | |
| Record name | 4-Bromo-3-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20324513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
102127-34-4 | |
| Record name | 4-Bromo-3-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20324513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-3-methoxyphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




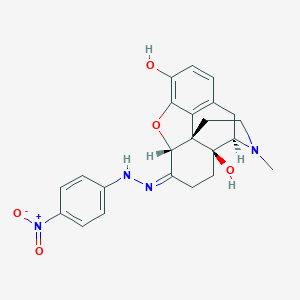
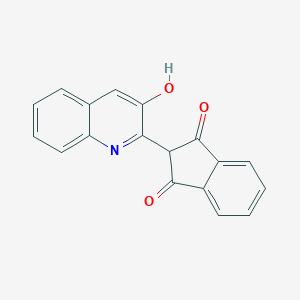
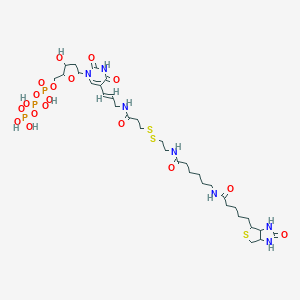
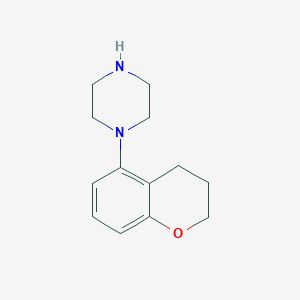
![2,3-Dihydrothieno[2,3-b]pyridine](/img/structure/B10068.png)


![1-[2-[6-(Carbamoylamino)hexylamino]-2-oxoethyl]pyridin-1-ium-3-carboxamide](/img/structure/B10078.png)
